molecular formula C8H6BrNO2 B12854819 2-Bromo-7-methoxybenzo[d]oxazole

2-Bromo-7-methoxybenzo[d]oxazole

Cat. No.: B12854819
M. Wt: 228.04 g/mol
InChI Key: KPOPNEWGOZJLAK-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the second position and a methoxy group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxybenzo[d]oxazole typically involves the bromination of 7-methoxybenzo[d]oxazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 7-methoxybenzo[d]oxazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

  • Substituted benzoxazoles with various functional groups depending on the nucleophile used.
  • Oxidized derivatives such as aldehydes or carboxylic acids.
  • Reduced benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxybenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    7-Bromo-2-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-methoxybenzo[d]oxazole: Bromine and methoxy groups at different positions.

    2-Bromo-7-ethoxybenzo[d]oxazole: Ethoxy group instead of methoxy group.

Uniqueness: 2-Bromo-7-methoxybenzo[d]oxazole is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the seventh position can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-bromo-7-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3

InChI Key

KPOPNEWGOZJLAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N2)Br

Origin of Product

United States

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